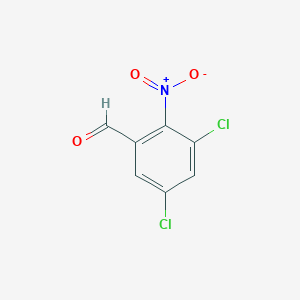

3,5-Dichloro-2-nitrobenzaldehyde

Descripción general

Descripción

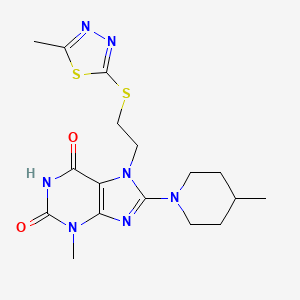

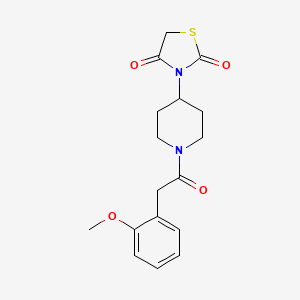

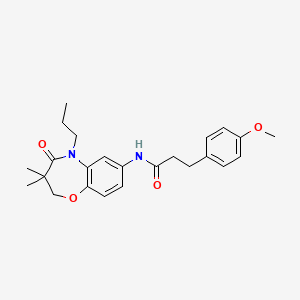

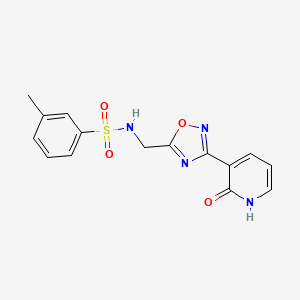

3,5-Dichloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2NO3 . It has an average mass of 220.010 Da and a monoisotopic mass of 218.949005 Da .

Synthesis Analysis

The synthesis of this compound can be achieved by the nitration of 3,5-dichlorobenzaldehyde in a mixture of nitric acid and sulfuric acid . Another method involves the formylation of phenols with electron-withdrawing groups in strong acids .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a molecular formula of C7H3Cl2NO3, an average mass of 220.010 Da, and a monoisotopic mass of 218.949005 Da .Aplicaciones Científicas De Investigación

Synthesis of Dihydropyridine Derivatives

- Research Context: 3,5-Dichloro-2-nitrobenzaldehyde plays a role in the synthesis of dihydropyridine derivatives. These derivatives have expanding practical applications as pharmaceuticals, particularly in the line of calcium channel blockers.

- Reference: (Perozo-Rondón et al., 2006).

Chemical Actinometry

- Research Context: 2-Nitrobenzaldehyde, closely related to this compound, serves as a convenient, photochemically sensitive, and thermally robust actinometer. It has been used in both solution and ice photochemistry experiments.

- Reference: (Galbavy et al., 2010).

Production of Malaricidal and Coccidiostatic Compounds

- Research Context: The condensation of 2-nitrobenzaldehydes, which are similar to this compound, results in compounds revealing pronounced coccidiostatic and malaricidal effects. These are promising for drug-resistant malaria parasites.

- Reference: (Dürckheimer et al., 1980).

Synthesis of Benzaldehyde Derivatives

- Research Context: this compound is involved in the synthesis of various benzaldehyde derivatives, which are important intermediates for organic synthesis and have applications in perfumery and pharmaceutical industries.

- Reference: (Song Yan, 2014).

Safety and Hazards

Mecanismo De Acción

Nitro Compounds

Nitro compounds are a significant class of organic compounds where one or more nitro groups (-NO2) are attached to a carbon atom. The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it’s attached highly susceptible to nucleophilic attack. Nitro compounds are often used in the production of explosives due to their ability to release a large amount of energy when decomposed .

Reactions of Nitro Compounds

Nitro compounds can undergo a variety of reactions, including reduction to amines, and participation in nucleophilic substitution reactions . The nitro group’s strong electron-withdrawing nature can activate the benzene ring towards electrophilic aromatic substitution .

Propiedades

IUPAC Name |

3,5-dichloro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLHPPPBSVQLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2642071.png)

![2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)

![5-ethyl-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)